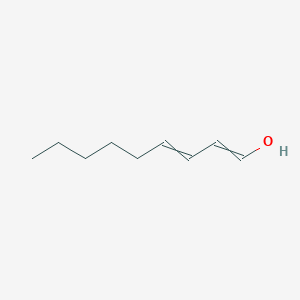
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol: is a chiral organic compound with a complex structure It features a benzyloxy group, two methyl groups, and a hydroxyl group attached to a hept-5-yne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, acetylene, and appropriate chiral auxiliaries.
Formation of the Hept-5-yne Backbone: The hept-5-yne backbone is constructed through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Introduction of Chiral Centers: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Functional Group Modifications: The benzyloxy group and hydroxyl group are introduced through selective functional group transformations, such as protection-deprotection strategies and selective oxidation-reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reactions are efficient and cost-effective.
Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ethers or other substituted derivatives.
科学的研究の応用
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol has various scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of (2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to desired therapeutic effects or material properties.
類似化合物との比較
Similar Compounds
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol: can be compared with other chiral alkynes and benzyloxy derivatives.
This compound: is unique due to its specific stereochemistry and functional groups.
Uniqueness
Chiral Centers: The presence of multiple chiral centers makes it a valuable compound for studying stereochemistry.
Functional Groups:
特性
CAS番号 |
850479-60-6 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
(2R,3R,4R)-2,4-dimethyl-1-phenylmethoxyhept-5-yn-3-ol |
InChI |
InChI=1S/C16H22O2/c1-4-8-13(2)16(17)14(3)11-18-12-15-9-6-5-7-10-15/h5-7,9-10,13-14,16-17H,11-12H2,1-3H3/t13-,14-,16-/m1/s1 |
InChIキー |
VLKSACLQTKQHMA-IIAWOOMASA-N |
異性体SMILES |
CC#C[C@@H](C)[C@H]([C@H](C)COCC1=CC=CC=C1)O |
正規SMILES |
CC#CC(C)C(C(C)COCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)
![3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14188124.png)
![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)
![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)

![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)



